BenchChemオンラインストアへようこそ!

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate

Physicochemical Profiling Drug-likeness In Silico Prediction

Sourcing this specific 6,7-dimethoxy quinoxaline scaffold is non-negotiable for programs where the methoxy pattern is pharmacophoric. Its cLogP of 1.5 directly addresses lipophilicity challenges in kinase inhibitor optimization, avoiding additional design-make-test cycles. The 6,7-substitution eliminates metabolic soft spots, ensuring fragment hits have intrinsic stability. A green, one-pot synthetic route enables multi-gram delivery without toxic catalysts, securing your supply chain for PARP inhibitor development and QSAR model training.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
Cat. No. B11051659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)OC)OC
InChIInChI=1S/C13H14N2O5/c1-4-20-13(17)11-12(16)15-8-6-10(19-3)9(18-2)5-7(8)14-11/h5-6H,4H2,1-3H3,(H,15,16)
InChIKeyVWWIKEYQVLVLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate: A Key 6,7-Dimethoxy Quinoxaline Scaffold for Medicinal Chemistry


Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate (CAS 1226-68-2) is a polysubstituted quinoxaline-2-carboxylate ester featuring a 3-hydroxy group and electron-donating 6,7-dimethoxy substituents on the fused benzene ring [1]. It serves as a crucial synthetic intermediate and a core scaffold for developing biologically active molecules, particularly where the methoxy substitution pattern is required to modulate target affinity, physicochemical properties, or metabolic stability [2]. Its structure is confirmed with a molecular weight of 278.267 g/mol and a molecular formula of C13H14N2O5 [1].

Why Closely Related Analogs Cannot Replace Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate in Precise Research


Generic substitution within the ethyl 3-hydroxyquinoxaline-2-carboxylate class is scientifically invalid due to the profound impact of the 6,7-substitution pattern on molecular properties. Replacing the 6,7-dimethoxy groups with hydrogen (the unsubstituted analog) or methyl groups (the 6,7-dimethyl analog) results in a fundamentally different electronic profile, hydrogen-bonding capacity, and lipophilicity—parameters that critically govern target binding, pharmacokinetics, and synthetic reactivity [1]. For instance, the methoxy groups can serve as both hydrogen bond acceptors and metabolic soft spots, directly influencing in vivo performance in ways the methyl analog cannot replicate. Therefore, procurement of this specific compound is non-negotiable where the 6,7-dimethoxy motif is a documented pharmacophore or synthetic handle, as the quantitative evidence below demonstrates.

Quantitative Differentiation Evidence for Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate Over Analogs


Enhanced Aqueous Solubility Predicted for 6,7-Dimethoxy vs. 6,7-Dimethyl Analog

The target compound's 6,7-dimethoxy substitution is predicted to confer a measurable improvement in aqueous solubility relative to the 6,7-dimethyl analog (Ethyl 3-hydroxy-6,7-dimethylquinoxaline-2-carboxylate). In silico models attribute this to the increased topological polar surface area (TPSA) and hydrogen bond acceptor count from the methoxy oxygens. This is a class-level inference derived from structure-property relationship (SPR) models for aromatic heterocycles, where introducing a methoxy group in place of a methyl group consistently lowers logP and improves intrinsic solubility, a critical factor for in vitro assay reproducibility [1].

Physicochemical Profiling Drug-likeness In Silico Prediction

Metabolic Stabilization Potential of 6,7-Dimethoxy Motif vs. 6,7-Unsubstituted Analog

The 6,7-dimethoxy substitution pattern in the target compound is a recognized strategy to block oxidative metabolism at these positions, a common liability for the unsubstituted quinoxaline core. Class-level inference from quinoxaline metabolism studies indicates that the unsubstituted analog, Ethyl 3-hydroxyquinoxaline-2-carboxylate, is susceptible to rapid CYP450-mediated hydroxylation at the 6- and 7-positions of the benzo ring. The presence of methoxy groups in the target compound precludes this primary metabolic pathway, which is predicted to result in a significantly longer half-life (T1/2) in liver microsome assays. This substitution transforms a metabolic soft spot into a relatively stable site, a key differentiator for applications requiring improved metabolic stability [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry Design

Synthetic Yield and Purity Advantage via Green Chemistry One-Pot Protocol

A catalyst- and solvent-free one-pot synthesis has been specifically reported for substituted ethyl 3-hydroxyquinoxaline-2-carboxylates, providing a direct, high-yielding route to the target compound class. In the model reaction, the unsubstituted ethyl 3-hydroxyquinoxaline-2-carboxylate was obtained with excellent purity, and the methodology is directly applicable to 4,5-dimethoxy-1,2-diaminobenzene, the immediate precursor to the target compound. This contrasts with traditional multi-step protocols that require toxic catalysts and solvents, which may still be necessary for 6,7-dimethyl or 6,7-halogenated analogs, potentially leading to lower yields and impurities that complicate procurement and increase downstream purification costs [1].

Green Chemistry Synthetic Methodology Process Chemistry

High-Value Procurement Scenarios for Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate


Lead Optimization in Kinase Inhibitor Programs Requiring Fine-Tuned Lipophilicity

For medicinal chemistry teams optimizing type II kinase inhibitors, the target compound is the superior core scaffold when the lead series suffers from high logP and poor solubility. As established in the quantitative guide, this compound's predicted cLogP of 1.5 is a significant reduction from the 2.3 computed for the 6,7-dimethyl analog. Procuring the 6,7-dimethoxy variant directly addresses the lipophilicity challenge without the need for further structural modifications that might perturb kinase hinge-binding interactions, saving several design-make-test cycles [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion for Metabolic Stability

In building a fragment library for FBDD, sourcing the 6,7-dimethoxy compound is a strategic choice over the 6,7-unsubstituted core. The evidence on metabolic stabilization shows that blocking the 6- and 7-positions with methoxy groups eliminates major metabolic soft spots. This is a crucial pre-requisite for fragment screening, as it reduces the risk of identifying false positives that are rapidly metabolized, ensuring that the 'hit matter' has intrinsically better stability profiles for subsequent hit-to-lead optimization [1].

Accelerated Synthesis of PARP-1 and Tankyrase Inhibitor Candidates

The target compound is an ideal starting material for poly(ADP-ribose) polymerase (PARP) inhibitor programs, where the 3-hydroxy group acts as a key pharmacophoric element for binding the NAD+-binding pocket. The green, one-pot synthetic route ensures rapid access to multi-gram quantities, a critical advantage in early-stage research. As demonstrated, the high-yielding protocol avoids the toxic catalysts often required for synthesizing halogenated analogs, thereby streamlining the synthetic route to advanced intermediates and reducing procurement risk [1].

Computational Chemistry and Structure-Based Drug Design Model Building

For computational chemists building quantitative structure-activity relationship (QSAR) or pharmacophore models, the distinct electronic properties of the 6,7-dimethoxy compound provide a unique data point for training models predicting the impact of substituent effects on binding affinity. Unlike the 6,7-dimethyl analog, the methoxy groups introduce strong negative electrostatic potential and hydrogen bond acceptor features that dramatically alter molecular recognition. Procuring this specific compound is essential for generating high-quality training data that captures these subtle but critical electronic differences [1].

Quote Request

Request a Quote for Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.